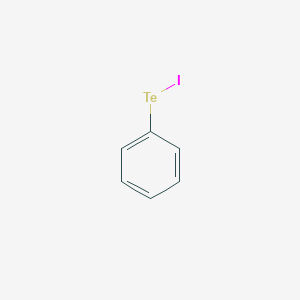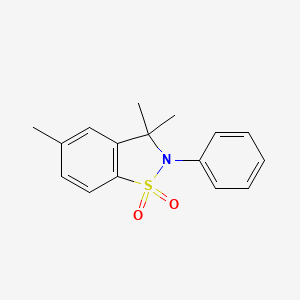
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is a hydrocarbon compound with the molecular formula C14H18 It is a derivative of phenanthrene, characterized by the addition of hydrogen atoms and methyl groups, resulting in a saturated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. The process includes the following steps:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the phenanthrene ring.
Continuous Methylation: Implementing continuous flow reactors for the methylation step to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 or Cl2 in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A similar compound without the methyl groups.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another derivative with additional alkyl groups.
Uniqueness
3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
52650-96-1 |
|---|---|
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3,6-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3,5,9,12,14,16H,4,6-8,10H2,1-2H3 |
InChI-Schlüssel |
BBIRPKZHFUJOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CCC3=C(C2C1)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


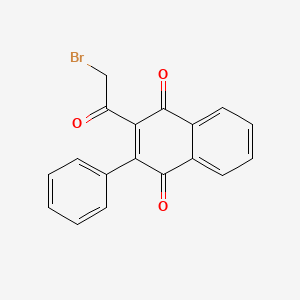
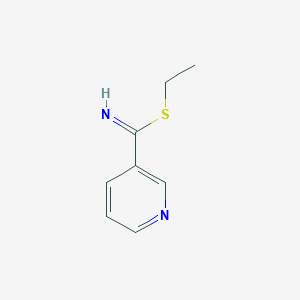
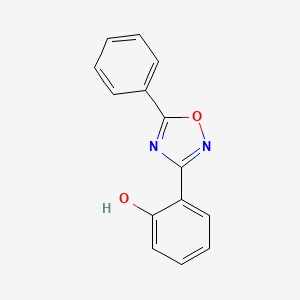

![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
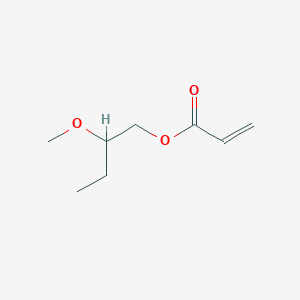
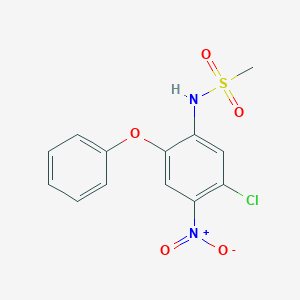
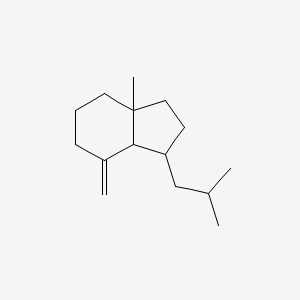
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
